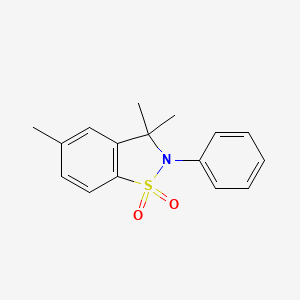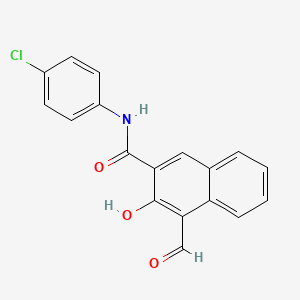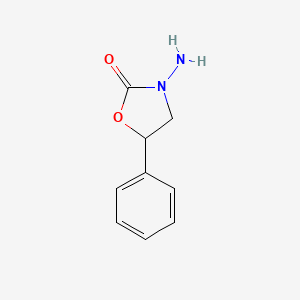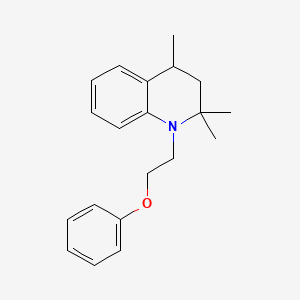
Methyl 3-(triethylsilyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(triethylsilyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a triethylsilyl group, which is known for its chemical inertness and large molecular volume .
Vorbereitungsmethoden
Methyl 3-(triethylsilyl)propanoate can be synthesized through various methods. One common approach is the esterification of 3-(triethylsilyl)propanoic acid with methanol in the presence of a strong acid catalyst . Another method involves the reaction of 3-(triethylsilyl)propanoic acid chloride with methanol under basic conditions . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Methyl 3-(triethylsilyl)propanoate undergoes several types of chemical reactions:
Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to 3-(triethylsilyl)propanol.
Substitution: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(triethylsilyl)propanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 3-(triethylsilyl)propanoate involves its ability to act as a protecting group for carboxylic acids. The triethylsilyl group provides steric hindrance, preventing unwanted reactions at the carboxyl site . This makes it useful in multi-step synthetic processes where selective protection and deprotection are required.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(triethylsilyl)propanoate can be compared with other esters and silyl-protected compounds:
Methyl 3-(trimethylsilyl)propanoate: Similar in structure but with a smaller silyl group, making it less sterically hindered.
Ethyl 3-(triethylsilyl)propanoate: Similar but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.
Methyl 3-(triethylsilyl)butanoate: Similar but with an additional carbon in the chain, affecting its physical and chemical properties.
These comparisons highlight the unique properties of this compound, such as its steric hindrance and chemical stability, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
55453-18-4 |
|---|---|
Molekularformel |
C10H22O2Si |
Molekulargewicht |
202.37 g/mol |
IUPAC-Name |
methyl 3-triethylsilylpropanoate |
InChI |
InChI=1S/C10H22O2Si/c1-5-13(6-2,7-3)9-8-10(11)12-4/h5-9H2,1-4H3 |
InChI-Schlüssel |
XXZXKTZSYXNGDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14645070.png)
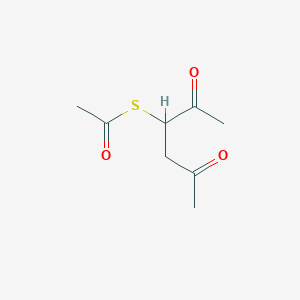
![2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane](/img/structure/B14645080.png)
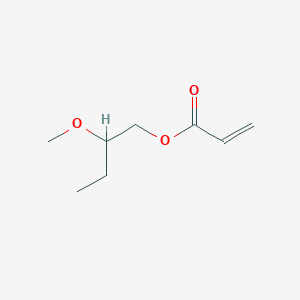

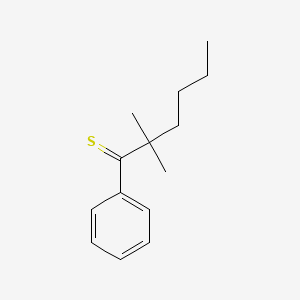
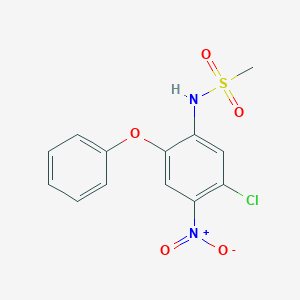
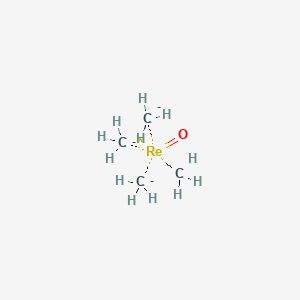
![4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-](/img/structure/B14645122.png)
